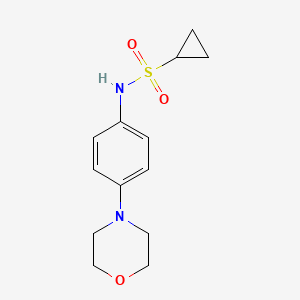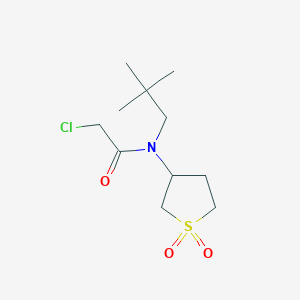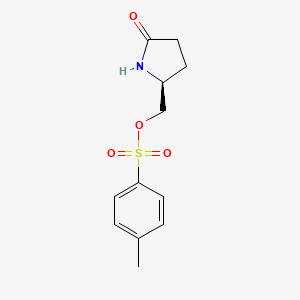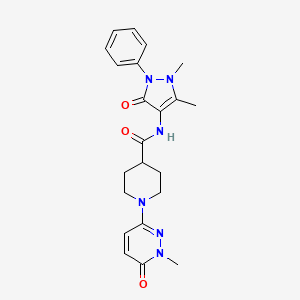
1-Methyl-2-oxopyrrolidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxopyrrolidine-3-sulfonamide is a chemical compound with the molecular formula C₅H₁₀N₂O₃S. It is characterized by a pyrrolidine ring substituted with a methyl group, an oxo group, and a sulfonamide group. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
The synthesis of 1-Methyl-2-oxopyrrolidine-3-sulfonamide typically involves the reaction of pyrrolidine derivatives with sulfonamide reagents under controlled conditions. One common method includes the use of 1-methylpyrrolidine-2-one as a starting material, which undergoes sulfonation with sulfonamide reagents in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or acetonitrile .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Methyl-2-oxopyrrolidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions include sulfonic acids, amines, and substituted pyrrolidine derivatives .
Scientific Research Applications
1-Methyl-2-oxopyrrolidine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxopyrrolidine-3-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the pyrrolidine ring provides structural stability and enhances binding affinity to target molecules .
Comparison with Similar Compounds
1-Methyl-2-oxopyrrolidine-3-sulfonamide can be compared with other similar compounds such as:
1-Methyl-2-oxopyrrolidine-3-carboxamide: This compound has a carboxamide group instead of a sulfonamide group, leading to different chemical reactivity and biological activity.
1-Methyl-2-oxopyrrolidine-3-thiol:
1-Methyl-2-oxopyrrolidine-3-phosphate: This compound contains a phosphate group, which significantly alters its solubility and interaction with biological systems.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and versatile applications in various fields of research and industry .
Properties
IUPAC Name |
1-methyl-2-oxopyrrolidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c1-7-3-2-4(5(7)8)11(6,9)10/h4H,2-3H2,1H3,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTKASFRDINUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,5S)-9,9-Difluoro-3-bicyclo[3.3.1]nonanyl]methanamine;hydrochloride](/img/structure/B2452275.png)




![2,5-dichloro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2452282.png)


![4-((4-nitrobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2452288.png)

![Methyl 2-{[4-cyano-1-(4-methylphenyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]sulfanyl}acetate](/img/structure/B2452291.png)

